[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid
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Overview
Description
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is a synthetic organic compound with a complex structure It features a piperidine ring substituted with a benzyl group, an isopropyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid typically involves multiple steps, starting from readily available starting materials One common approach is to begin with the piperidine ring, which is then functionalized through a series of reactions to introduce the benzyl and isopropyl groups
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic effects, including as a precursor to drug candidates.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [(S)-3-(Benzyl-amino)-piperidin-1-yl]-acetic acid
- [(S)-3-(Isopropyl-amino)-piperidin-1-yl]-acetic acid
- [(S)-3-(Benzyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid
Uniqueness
[(S)-3-(Benzyl-isopropyl-amino)-piperidin-1-yl]-acetic acid is unique due to its specific combination of functional groups and stereochemistry. This uniqueness can result in distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[(3S)-3-[benzyl(propan-2-yl)amino]piperidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-14(2)19(11-15-7-4-3-5-8-15)16-9-6-10-18(12-16)13-17(20)21/h3-5,7-8,14,16H,6,9-13H2,1-2H3,(H,20,21)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGXNXFRQZHINPE-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC1=CC=CC=C1)[C@H]2CCCN(C2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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